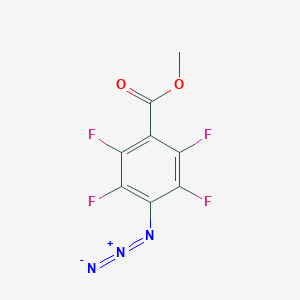

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

Vue d'ensemble

Description

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate is a chemical compound with the molecular formula C8H3F4N3O2 and a molecular weight of 249.13 g/mol . This compound is known for its applications in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . It is particularly valued in materials science and bioconjugation techniques due to its ability to facilitate the creation of covalent bonds between diverse molecular entities .

Méthodes De Préparation

The synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-azido-2,3,5,6-tetrafluorobenzoic acid.

Purification: The resulting ester is purified through recrystallization or column chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Photolysis: When exposed to specific wavelengths of light, the azido group decomposes to form a highly reactive nitrene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds.

Click Chemistry:

Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common reagents used in these reactions include copper catalysts for click chemistry and light sources for photolysis. Major products formed from these reactions include triazoles and various substituted benzene derivatives .

Applications De Recherche Scientifique

Photoaffinity Labeling

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate serves as a potent photoaffinity labeling agent. Upon exposure to UV light (λ max = 258 nm), it generates highly reactive nitrene intermediates that can covalently bond with nearby biomolecules. This property is particularly useful in studying protein interactions and mapping biological receptors.

Case Study: Human Serum Albumin Labeling

In a study published in Bioconjugate Chemistry, researchers utilized this compound to label human serum albumin effectively. The resulting conjugates allowed for detailed analysis of binding interactions and dynamics within biological systems .

Polymer Functionalization

The compound is also employed in the functionalization of polymeric surfaces through click chemistry. Its azide group can participate in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various biomolecules to polymer surfaces.

Experimental Procedure

A typical procedure involves:

- Coating a polymeric surface with alkynes.

- Reacting the surface with this compound under CuAAC conditions.

- Resulting in a functionalized surface suitable for further biological assays .

Synthesis of Aryl Amides and Other Derivatives

This compound is utilized as a precursor in the synthesis of aryl amides and other derivatives through base-catalyzed reactions. The azide group allows for subsequent transformations that are valuable in medicinal chemistry.

Example Reaction

The synthesis of aryl amides involves reacting this azide with various amines under basic conditions to yield the corresponding aryl amides efficiently .

Nitrene Chemistry

The compound's ability to generate stable nitrene intermediates makes it an important player in nitrene chemistry. These intermediates can undergo insertion reactions into C-H bonds or addition reactions with alkenes and alkynes.

Application in Carbon Nanotube Functionalization

Research has demonstrated the use of this compound for the functionalization of single-walled carbon nanotubes (SWCNTs). The nitrene generated from the azide reacts with the carbon framework, enhancing the material's properties for applications in nanotechnology .

Summary Table of Applications

Activité Biologique

Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (Methyl TFBA) is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H4F4N3O2. It features an azido group (-N3) and four fluorine atoms attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and utility in various applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H4F4N3O2 |

| Molecular Weight | 250.0234 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Light-sensitive |

The primary mechanism of action for Methyl TFBA involves its ability to form covalent bonds with biological macromolecules such as proteins. Upon activation by light (particularly UV light), the azide group generates a highly reactive nitrene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds in nearby biomolecules, leading to stable covalent adducts. This property is particularly useful for studying protein interactions and mapping binding sites.

1. Protein Labeling

Methyl TFBA is extensively used in photoaffinity labeling , a technique that allows researchers to identify protein interactions within complex biological systems. A study demonstrated the high efficiency of photolabeling human serum albumin and gamma-globulin using [14C]Methyl TFBA, indicating its potential for tracing protein dynamics in vivo .

2. Drug Development

The compound has been explored as a linker in the synthesis of antibody-drug conjugates (ADCs). Its unique structure enhances the stability and efficacy of ADCs by allowing precise targeting of cancer cells while minimizing off-target effects .

3. Sensor Development

Research indicates that Methyl TFBA can be utilized in developing gas sensors through functionalization of single-walled carbon nanotubes (SWCNTs). The incorporation of Methyl TFBA enhances the selectivity and sensitivity of these sensors towards specific gases .

Case Studies

Case Study 1: Photolabeling Efficiency

A study conducted on the photolabeling efficiency of Methyl TFBA revealed that it could achieve over 90% labeling efficiency under optimized conditions. This was attributed to the effective formation of covalent bonds with target proteins upon UV activation .

Case Study 2: Antibody-Drug Conjugate Synthesis

In another study focusing on drug development, Methyl TFBA was successfully employed as a noncleavable linker in ADCs. The resulting conjugates showed improved therapeutic indices in preclinical models, suggesting potential for clinical applications .

Propriétés

IUPAC Name |

methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N3O2/c1-17-8(16)2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSQBDQXCKRZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153658 | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-75-4 | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.